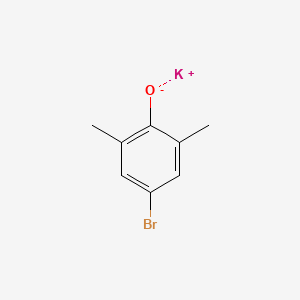

Potassium 4-bromo-2,6-xylenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

85712-09-0 |

|---|---|

Molecular Formula |

C8H8BrKO |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

potassium;4-bromo-2,6-dimethylphenolate |

InChI |

InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |

InChI Key |

POYJOQSEOCBBNZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C)Br.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium 4-bromo-2,6-xylenolate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Potassium 4-bromo-2,6-xylenolate, a compound of interest in various research and development sectors. Due to the limited availability of specific experimental data for this exact potassium salt, this guide also draws upon the known properties of its parent phenol, 4-bromo-2,6-xylenol, and the general characteristics of potassium phenolates to offer a well-rounded technical profile.

Core Chemical Properties

This compound is the potassium salt of 4-bromo-2,6-xylenol. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 85712-09-0 | [1] |

| Molecular Formula | C₈H₈BrKO | [1] |

| Molecular Weight | 239.15 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | General knowledge of potassium phenolates |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of phenoxide salts |

The properties of the parent phenol, 4-bromo-2,6-xylenol, provide further insight:

| Property of 4-bromo-2,6-xylenol | Value | Source |

| CAS Number | 2374-05-2 | |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Melting Point | 74-78 °C | |

| Solubility in Water | Slightly soluble |

Stability and Reactivity Profile

Hygroscopicity: Potassium phenolates are generally hygroscopic, readily absorbing moisture from the atmosphere. Therefore, this compound should be stored in a dry, inert atmosphere to prevent degradation.

Reactivity: As a potassium phenolate, this compound is expected to be a strong nucleophile and a moderately strong base. The phenoxide oxygen can readily participate in nucleophilic substitution and addition reactions.

-

Hydrolysis: In the presence of water, particularly under acidic conditions, this compound will hydrolyze to form 4-bromo-2,6-xylenol and potassium hydroxide. This is a critical consideration for its handling and in aqueous reaction media.

-

Reactivity of the Aromatic Ring: The aromatic ring of the xylenolate is activated towards electrophilic substitution due to the electron-donating nature of the phenoxide oxygen and the two methyl groups. It is susceptible to further bromination.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of potassium phenolates involves the reaction of the corresponding phenol with a strong potassium base.

Materials:

-

4-bromo-2,6-xylenol

-

Potassium hydroxide (KOH) or Potassium methoxide (KOCH₃)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve 4-bromo-2,6-xylenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of a stoichiometric equivalent of potassium hydroxide or potassium methoxide in the same anhydrous solvent.

-

Slowly add the potassium base solution to the 4-bromo-2,6-xylenol solution at room temperature with continuous stirring.

-

The reaction is typically exothermic and proceeds to completion rapidly.

-

The resulting this compound can be isolated by removing the solvent under reduced pressure.

-

The product should be dried under vacuum to remove any residual solvent and stored under an inert atmosphere.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and reactivity of this compound.

Caption: Synthesis of this compound.

Caption: Reactivity pathways of this compound.

Biological Activity Considerations

While no specific biological activities for this compound have been documented in the searched literature, brominated phenols as a class have been investigated for various biological effects. Studies have shown that bromophenols can exhibit antimicrobial, antioxidant, and other bioactivities. The presence of the bromine atom can enhance the lipophilicity and modulate the electronic properties of the phenol, which may influence its interaction with biological targets. Further research is warranted to elucidate any potential therapeutic or biological signaling roles of this compound.

References

Solubility Profile of Potassium 4-bromo-2,6-xylenolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 4-bromo-2,6-xylenolate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information based on the known behavior of similar potassium phenoxide salts. It offers a qualitative assessment of solubility across different solvent classes, a detailed experimental protocol for determining precise solubility values, and a visualization of a key synthetic pathway involving this class of compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and experimental design.

Introduction

This compound, the potassium salt of 4-bromo-2,6-dimethylphenol, is an organic compound with potential applications in chemical synthesis, particularly as a nucleophile in reactions such as the Williamson ether synthesis and Ullmann condensation. The solubility of this salt in organic solvents is a critical parameter for its effective use in these synthetic applications, influencing reaction rates, yield, and purification strategies. This guide addresses the solubility of this compound, providing both theoretical expectations and practical methodologies for its determination.

Solubility Data

The expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents possess high dielectric constants and are effective at solvating cations, which is crucial for dissolving ionic salts. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group in these solvents can hydrogen bond with the phenoxide oxygen, but their ability to solvate the potassium ion may be less than polar aprotic solvents.[2] |

| Ethers | THF, Diethyl ether | Low to Moderate | Ethers have lower polarity and are less effective at solvating ions compared to the aforementioned classes. |

| Ketones | Acetone | Moderate | Acetone has a significant dipole moment and can act as a reasonably good solvent for some ionic organic compounds. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | These non-polar solvents lack the ability to effectively solvate the ions of the salt, leading to poor solubility. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Syringe filters (solvent-compatible, e.g., PTFE)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

For highly concentrated solutions, it may be necessary to pass the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the collected aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Visualization of a Key Synthetic Application: Williamson Ether Synthesis

This compound is a suitable nucleophile for the Williamson ether synthesis, a widely used method for preparing ethers. The following diagram illustrates the logical workflow of this synthesis.

Caption: Logical workflow for the Williamson ether synthesis.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and professionals. The inferred solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers users to determine precise solubility values tailored to their specific conditions. The visualization of the Williamson ether synthesis workflow further contextualizes the importance of understanding the solubility of this compound in practical synthetic applications. It is recommended that the qualitative solubility data presented herein be experimentally verified for any critical applications.

References

crystal structure analysis of Potassium 4-bromo-2,6-xylenolate

Crystal Structure Analysis: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific databases did not yield specific crystal structure data for Potassium 4-bromo-2,6-xylenolate. As a representative alternative, this guide provides an in-depth technical analysis of the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol , based on available research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This document details the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol. The determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding its physical and chemical properties. This information is particularly valuable in drug development for structure-based drug design and in materials science for predicting material properties. The following sections provide a summary of the crystallographic data, the experimental procedures used for structure determination, and a workflow of the analysis.

Crystallographic Data Summary

The crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-bromo-2,6-bis(hydroxymethyl)phenol [1]

| Parameter | Value |

| Empirical Formula | C₈H₉BrO₃ |

| Formula Weight | 233.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.365(4) |

| b (Å) | 14.479(4) |

| c (Å) | 8.433(2) |

| β (°) | 112.72(3) |

| Volume (ų) | 829.5(6) |

| Z | 4 |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R_gt(F) | 0.029 |

| wR_ref(F) | 0.026 |

Atomic Coordinates

The positions of the non-hydrogen atoms within the unit cell are provided in Table 2. These coordinates define the molecular structure of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Table 2: Atomic Coordinates for Non-Hydrogen Atoms [1]

| Atom | x | y | z |

| Br(4) | 0.05852(4) | 0.14483(2) | 0.14077(4) |

| O(1) | 0.3889(3) | -0.1121(1) | 0.7455(2) |

| O(2) | 0.4958(3) | 0.0893(1) | 0.9164(2) |

| O(3) | 0.3364(3) | -0.1970(1) | 0.2630(2) |

| C(1) | 0.3135(4) | -0.0497(2) | 0.6131(3) |

| C(2) | 0.2907(3) | -0.0824(2) | 0.4500(3) |

| C(3) | 0.2140(4) | -0.0240(2) | 0.3110(3) |

| C(4) | 0.1627(4) | 0.0654(2) | 0.3353(3) |

| C(5) | 0.1830(4) | 0.0974(2) | 0.4953(3) |

| C(6) | 0.2606(3) | 0.0398(2) | 0.6373(3) |

| C(7) | 0.2894(4) | 0.0768(2) | 0.8120(3) |

| C(8) | 0.3502(4) | -0.1804(2) | 0.4344(3) |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol was achieved by reacting 4-bromophenol with formaldehyde in the presence of sodium hydroxide.[1] Colorless needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from ethyl acetate.[1]

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a constant temperature of 173 K during data collection to minimize thermal vibrations. X-ray diffraction data were collected using Mo Kα radiation.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms were determined from difference Fourier maps and refined isotropically.

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol.

References

Theoretical Studies on the Reactivity of Potassium 4-bromo-2,6-xylenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-bromo-2,6-xylenolate is an aromatic potassium phenoxide salt with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical approaches to studying the reactivity of this compound. It covers the fundamental aspects of its electronic structure, predicted reactivity patterns, and detailed computational and experimental protocols for its investigation. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established theoretical frameworks and methodologies used for analogous phenolic compounds, offering a robust roadmap for future research.

Introduction to the Reactivity of Aryl Oxides

Phenolates are ambident nucleophiles, capable of reacting with electrophiles at either the oxygen atom (O-attack) or the carbon atoms of the aromatic ring (C-attack), particularly at the ortho and para positions.[1] The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the electronic properties of the substituents on the phenolate ring.[1]

For this compound, the key structural features influencing its reactivity are:

-

The Phenolic Oxygen: The primary site of negative charge, making it a potent nucleophile.

-

The Bromine Atom: An electron-withdrawing group at the para position, which can influence the electron density distribution in the ring.

-

The Two Methyl Groups: Electron-donating groups at the ortho positions, which increase the electron density of the ring and can sterically hinder reactions at those positions.

-

The Potassium Cation: The counter-ion whose association with the oxygen can be influenced by the solvent, thereby modulating the nucleophilicity of the oxygen.

Theoretical studies, primarily using computational chemistry, are invaluable for dissecting these influences and predicting the compound's reactivity.

Theoretical Reactivity Profile

The reactivity of this compound can be computationally modeled to predict its behavior in chemical reactions. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of various molecular properties that correlate with reactivity.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[2] For a nucleophile like this compound, the HOMO indicates the region from which electrons are most likely to be donated in a reaction with an electrophile.

Table 1: Predicted Frontier Molecular Orbital Energies (DFT B3LYP/6-311G(d,p))

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -2.5 | Primarily localized on the phenoxide oxygen, with some delocalization onto the aromatic ring. Indicates the primary site for nucleophilic attack. |

| LUMO | 1.8 | Distributed across the aromatic ring, indicating potential sites for nucleophilic aromatic substitution under specific conditions. |

| HOMO-LUMO Gap | 4.3 | A larger gap suggests higher kinetic stability.[2] |

Electrostatic Potential (ESP) Mapping

An ESP map visually represents the charge distribution in a molecule. For this compound, the map would show a high negative potential (red) around the oxygen atom, confirming it as the most nucleophilic site. The aromatic ring would exhibit a more complex potential surface due to the competing electronic effects of the bromo and methyl substituents.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity.

Table 2: Predicted Conceptual DFT Reactivity Descriptors

| Descriptor | Value (arbitrary units) | Interpretation |

| Electronegativity (χ) | 0.35 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.15 | Correlates with the HOMO-LUMO gap; higher values indicate lower reactivity. |

| Electrophilicity Index (ω) | 0.03 | Indicates the molecule's propensity to act as an electrophile; a low value is expected for a nucleophile. |

Experimental Protocols for Synthesis and Reactivity Studies

Synthesis of this compound

Materials:

-

4-bromo-2,6-xylenol

-

Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve 4-bromo-2,6-xylenol (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of potassium hydroxide (1 equivalent), also dissolved in anhydrous methanol, dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the methanol under reduced pressure to yield the crude potassium salt.

-

Wash the solid product with anhydrous diethyl ether to remove any unreacted starting material and other organic impurities.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

Kinetic Studies of Alkylation Reactions

To quantify the reactivity of this compound, kinetic studies of its reaction with a standard electrophile (e.g., benzyl bromide) can be performed.

Procedure:

-

Prepare standard solutions of this compound and benzyl bromide in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Equilibrate both solutions to a constant temperature in a thermostated bath.

-

Mix the solutions in a cuvette and monitor the reaction progress using UV-Vis spectrophotometry by observing the disappearance of the phenolate absorbance peak or the appearance of the product peak.

-

Determine the reaction rate constants by fitting the kinetic data to the appropriate rate law.

Visualizing Theoretical Concepts

Proposed Reaction Pathway for O-Alkylation

The following diagram illustrates the likely SN2 reaction pathway for the O-alkylation of this compound with an alkyl halide (R-X).

Computational Workflow for Reactivity Prediction

This diagram outlines the typical workflow for a computational study on the reactivity of this compound.

Conclusion

The theoretical study of this compound, through computational modeling and guided by established principles of phenolate reactivity, provides a powerful framework for understanding and predicting its chemical behavior. While direct experimental data remains to be published, the methodologies outlined in this guide offer a clear path for researchers to investigate its properties. The interplay of the electron-donating methyl groups and the electron-withdrawing bromo group, combined with the strong nucleophilicity of the phenoxide oxygen, makes this compound a fascinating subject for further study in the fields of organic synthesis and drug development. The protocols and theoretical models presented here serve as a foundational resource for such future investigations.

References

The Advent of Substituted Potassium Phenolates: A Cornerstone in Synthetic Chemistry

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery and historical context of substituted potassium phenolates. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, chronicling the journey from the initial isolation of phenol to the sophisticated applications of its potassium salts in modern chemistry.

The mid-19th century marked a pivotal era in the understanding and manipulation of aromatic compounds. Following Friedlieb Ferdinand Runge's isolation of "carbolic acid" (phenol) from coal tar in the 1830s, the scientific community embarked on extensive investigations into its properties and reactivity. While the exact first synthesis of simple potassium phenolate is not definitively documented, its preparation was a logical and early step in exploring the acidic nature of phenol. The reaction of phenol with potassium metal or potassium hydroxide to form potassium phenolate became a fundamental laboratory practice.

The true significance of potassium phenolates, particularly substituted variants, emerged with the development of seminal synthetic methodologies. Alexander Williamson's work on ether synthesis in 1850 provided a foundational understanding of the reactivity of alkoxides and, by extension, phenolates. His research demonstrated the nucleophilic character of the oxygen atom, paving the way for the use of phenolates in forming new chemical bonds.

A major leap forward came with the advent of the Kolbe-Schmitt reaction. In 1860, Hermann Kolbe reported that sodium phenolate could be carboxylated to produce salicylic acid. This reaction was further refined by Rudolf Schmitt in 1885, who demonstrated that the choice of the alkali metal cation could influence the regioselectivity of the carboxylation. The use of potassium phenolate, for instance, was found to favor the formation of para-hydroxybenzoic acid, a crucial precursor for parabens. This discovery highlighted the nuanced role of the potassium cation in directing the outcome of the reaction and opened the door to the synthesis of a wide array of substituted aromatic compounds.

These early discoveries laid the groundwork for the extensive use of substituted potassium phenolates in organic synthesis. They became indispensable reagents in the pharmaceutical and polymer industries, serving as key building blocks for a diverse range of molecules.

Historical Experimental Protocols

The following sections provide illustrative experimental protocols from the 19th century, reflecting the techniques and understanding of the time.

Preparation of Potassium Phenolate (Conceptual Reconstruction based on 19th Century Practices)

A common 19th-century preparation would have involved the direct reaction of phenol with potassium.

Methodology:

-

To a solution of phenol in a suitable anhydrous solvent, such as absolute alcohol, small pieces of metallic potassium were carefully added.

-

The reaction mixture would effervesce, releasing hydrogen gas, indicating the formation of the potassium salt.

-

The reaction was allowed to proceed until the potassium was completely consumed.

-

The resulting solution of potassium phenolate could then be used directly in subsequent reactions or the solvent could be evaporated to yield the solid salt.

The Kolbe-Schmitt Reaction using Potassium Phenolate (Adapted from the works of Kolbe and Schmitt)

This protocol illustrates the carboxylation of potassium phenolate to produce potassium p-hydroxybenzoate.

Methodology:

-

Potassium phenolate was prepared and thoroughly dried.

-

The dry potassium phenolate was placed in a reaction vessel and heated.

-

A stream of dry carbon dioxide was passed over the heated potassium phenolate.

-

The reaction was maintained at an elevated temperature for a prolonged period to ensure complete carboxylation.

-

The resulting solid was then dissolved in water and acidified to precipitate the p-hydroxybenzoic acid.

Quantitative Data from Historical Syntheses

The following table summarizes conceptual yield data for key historical reactions involving potassium phenolates, reflecting the typical efficiencies of 19th-century laboratory practices.

| Reaction | Reactants | Product | Typical Yield (%) |

| Williamson Ether Synthesis (Conceptual) | Potassium Phenolate, Ethyl Iodide | Phenetole (Ethyl phenyl ether) | 50-70 |

| Kolbe-Schmitt Reaction | Potassium Phenolate, Carbon Dioxide | p-Hydroxybenzoic Acid | 40-60 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key historical syntheses involving potassium phenolates.

Caption: The Kolbe-Schmitt reaction pathway using potassium phenolate.

Caption: The Williamson ether synthesis using a potassium phenolate.

Safety and Handling of Potassium 4-bromo-2,6-xylenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for Potassium 4-bromo-2,6-xylenolate (CAS No. 85712-09-0) is readily available in public databases. This guide infers safety and handling precautions from the available data for the structurally related parent compound, 4-bromo-2,6-xylenol (CAS No. 2374-05-2). The information provided should be used as a guideline and supplemented with a thorough risk assessment before handling.

Introduction

This compound is an organic potassium salt that requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and research setting. The recommendations herein are primarily based on the toxicological and hazard data of its parent compound, 4-bromo-2,6-xylenol.

Hazard Identification and Classification

Based on the data for 4-bromo-2,6-xylenol, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

-

Skin Irritation: Causes skin irritation upon contact.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

-

Harmful if Swallowed: May be harmful if ingested.

The GHS hazard classifications for the parent compound, 4-bromo-2,6-xylenol, are summarized in the table below.

Table 1: GHS Hazard Classification for 4-bromo-2,6-xylenol

| Hazard Class | Hazard Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below includes information for the parent compound, 4-bromo-2,6-xylenol, for reference.

Table 2: Physical and Chemical Properties of 4-bromo-2,6-xylenol

| Property | Value |

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-78 °C |

| Boiling Point | Not available |

| Solubility | Low water solubility |

Toxicology Data

Limited quantitative toxicity data is available. The following data is for 4-bromo-2,6-xylenol.

Table 3: Acute Toxicity Data for 4-bromo-2,6-xylenol

| Route | Species | Value |

| Intraperitoneal LD50 | Mouse | 650 mg/kg[2] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

-

Eye Wash and Safety Shower: An eye wash station and safety shower must be readily accessible in the work area.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of chemical compounds.

References

Potassium 4-bromo-2,6-xylenolate molecular formula and weight

An In-depth Technical Guide to Potassium 4-bromo-2,6-xylenolate: Molecular Formula and Weight

This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

This compound is the potassium salt of 4-bromo-2,6-xylenol. The formation of this salt involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol and the subsequent ionic bonding with a potassium cation.

Molecular Formula and Weight

The molecular formula and molecular weight of this compound are fundamental parameters for any quantitative analysis, including stoichiometry of reactions, preparation of solutions of specific molarity, and interpretation of analytical data.

A summary of these key quantitative data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₈H₈BrKO |

| Molecular Weight | 239.15 g/mol |

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following protocol outlines the step-by-step calculation for this compound.

Methodology:

-

Identify the Molecular Formula: The molecular formula for this compound is C₈H₈BrKO.[1]

-

Determine the Number of Atoms for Each Element:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 8 atoms

-

Bromine (Br): 1 atom

-

Potassium (K): 1 atom

-

Oxygen (O): 1 atom

-

-

Obtain the Atomic Weight of Each Element:

-

Calculate the Total Weight for Each Element:

-

Total weight of Carbon = 8 atoms × 12.01 g/mol = 96.08 g/mol

-

Total weight of Hydrogen = 8 atoms × 1.008 g/mol = 8.064 g/mol

-

Total weight of Bromine = 1 atom × 79.90 g/mol = 79.90 g/mol

-

Total weight of Potassium = 1 atom × 39.10 g/mol = 39.10 g/mol

-

Total weight of Oxygen = 1 atom × 16.00 g/mol = 16.00 g/mol

-

-

Sum the Weights to Determine the Molecular Weight:

-

Molecular Weight = 96.08 + 8.064 + 79.90 + 39.10 + 16.00 = 239.144 g/mol

-

The calculated molecular weight of approximately 239.14 g/mol is in close agreement with the reported value of 239.15 g/mol .[1]

Visualization of the Calculation Workflow

The logical workflow for determining the molecular formula and weight of this compound is illustrated in the following diagram.

Caption: Workflow for determining the molecular formula and weight.

References

- 1. This compound CAS#: 85712-09-0 [chemicalbook.com]

- 2. webqc.org [webqc.org]

- 3. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 4. greenh2world.com [greenh2world.com]

- 5. Potassium | K | CID 5462222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. What is the Molar Mass of K [unacademy.com]

- 8. webqc.org [webqc.org]

- 9. What is the molar mass of K? [vedantu.com]

- 10. quora.com [quora.com]

- 11. Molecular weight of O [convertunits.com]

- 12. What is the molecular weight of oxygen [unacademy.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Potassium 4-bromo-2,6-xylenolate

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of 4-bromo-2,6-xylenol

The following tables summarize the available spectroscopic data for 4-bromo-2,6-xylenol, the immediate precursor to Potassium 4-bromo-2,6-xylenolate. This data serves as a crucial reference for the synthesis and characterization of the potassium salt.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-bromo-2,6-xylenol

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Ar-H | ~7.04 | s | CDCl₃ |

| -OH | ~4.8 | s (broad) | CDCl₃ |

| -CH₃ | ~2.25 | s | CDCl₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Solvent | |

| C-O | 150.0 | CDCl₃ | |

| C-Br | 115.7 | CDCl₃ | |

| Ar-C | 132.1, 129.8 | CDCl₃ | |

| -CH₃ | 20.2 | CDCl₃ |

Note: Specific peak assignments for aromatic carbons may vary slightly based on the reference.

Table 2: Infrared (IR) Spectroscopy Data for 4-bromo-2,6-xylenol

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | ~3400-3600 | Broad |

| C-H stretch (sp³) | ~2850-3000 | Sharp |

| C=C stretch (aromatic) | ~1470-1600 | Sharp |

| C-O stretch | ~1200-1300 | Strong |

| C-Br stretch | ~500-600 | Sharp |

Table 3: Mass Spectrometry (MS) Data for 4-bromo-2,6-xylenol [1][2][3]

| Technique | m/z | Relative Abundance | Fragment |

| Electron Ionization (EI) | 200/202 | High | [M]⁺ and [M+2]⁺ |

| 185/187 | Moderate | [M-CH₃]⁺ | |

| 121 | High | [M-Br]⁺ | |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Predicted Spectroscopic Changes for this compound

Upon deprotonation of 4-bromo-2,6-xylenol to form the potassium salt, the following changes in the spectroscopic data are anticipated:

-

¹H NMR: The broad singlet corresponding to the hydroxyl proton (-OH) will disappear. The chemical shifts of the aromatic and methyl protons may experience a slight upfield or downfield shift due to the change in electron density on the aromatic ring.

-

¹³C NMR: The chemical shift of the carbon atom attached to the oxygen (C-O) is expected to shift significantly. Other aromatic carbon signals may also show minor shifts.

-

IR: The broad O-H stretching band around 3400-3600 cm⁻¹ will disappear. The C-O stretching frequency may shift to a lower wavenumber.

-

MS: In electrospray ionization mass spectrometry (ESI-MS), the negative ion mode should show a prominent peak corresponding to the 4-bromo-2,6-xylenolate anion at m/z 199/201.

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the preparation of potassium phenoxides.[4][5][6]

Materials:

-

4-bromo-2,6-xylenol

-

Potassium hydroxide (KOH)

-

Anhydrous methanol or ethanol

-

Anhydrous diethyl ether or toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Schlenk line or inert atmosphere setup (optional, for strictly anhydrous conditions)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2,6-xylenol in a minimal amount of anhydrous methanol.

-

In a separate container, prepare a solution of 1.0 equivalent of potassium hydroxide in anhydrous methanol.

-

Slowly add the potassium hydroxide solution to the 4-bromo-2,6-xylenol solution with continuous stirring at room temperature.

-

After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether and stir to wash away any unreacted 4-bromo-2,6-xylenol.

-

Decant the diethyl ether and dry the solid product under vacuum to yield this compound as a solid.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward acid-base reaction pathway. The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

This guide provides foundational information for researchers working with this compound. While direct spectroscopic data for the final product is scarce, the provided data for its precursor, along with the predicted spectral changes and a reliable synthetic protocol, should empower scientists in their research and development endeavors.

References

- 1. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 4. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 5. Potassium phenoxide | 100-67-4 | Benchchem [benchchem.com]

- 6. prezi.com [prezi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Potassium 4-bromo-2,6-xylenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of potassium 4-bromo-2,6-xylenolate, a brominated phenol derivative, with various boronic acids. While direct literature on this specific salt is limited, the provided protocols are based on well-established procedures for similar aryl bromides and bromophenol derivatives, offering a robust starting point for researchers. The reaction facilitates the synthesis of diverse 2,6-dimethyl-4-arylphenols, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Representative Reaction Scheme

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides with various arylboronic acids. These serve as a guideline for optimizing the reaction of this compound.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenol with Phenylboronic Acid

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 18 | 85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 88 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (3) | THF/H₂O (3:1) | 70 | 24 | 95 |

Note: Yields are based on reactions of similar aryl bromides and are illustrative. Optimization for this compound is recommended.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenol

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,6-Dimethyl-4-phenylphenol | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,6-dimethylphenol | 91 |

| 3 | 3-Tolylboronic acid | 2,6-Dimethyl-4-(m-tolyl)phenol | 89 |

| 4 | 2-Naphthylboronic acid | 2,6-Dimethyl-4-(naphthalen-2-yl)phenol | 87 |

| 5 | Thiophene-2-boronic acid | 2,6-Dimethyl-4-(thiophen-2-yl)phenol | 82 |

Reaction Conditions: 4-Bromo-2,6-dimethylphenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), K₂CO₃ (3.0 equiv), THF/H₂O (3:1), 70 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄

Materials:

-

This compound (or 4-bromo-2,6-dimethylphenol)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.

-

Seal the flask and stir the reaction mixture at 80 °C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-dimethyl-4-arylphenol.

Protocol 2: High-Yield Protocol using a Buchwald-Hartwig Ligand (XPhos)

Materials:

-

This compound (or 4-bromo-2,6-dimethylphenol)

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Deionized water

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%) to a Schlenk flask.

-

Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Add anhydrous THF (6 mL) and deionized water (2 mL).

-

Seal the flask and stir the mixture vigorously at 70 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

-

Purify the product via flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

detailed experimental protocol for using Potassium 4-bromo-2,6-xylenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Potassium 4-bromo-2,6-xylenolate, a key intermediate in organic synthesis. The protocols focus on its application in the synthesis of aryl ethers via the Williamson ether synthesis and its role as a monomer precursor in the production of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. This guide offers step-by-step methodologies, data presentation in tabular format, and visual diagrams of the experimental workflows.

Introduction

This compound is the potassium salt of 4-bromo-2,6-dimethylphenol. Its structure, featuring a nucleophilic phenoxide and a bromine-substituted aromatic ring, makes it a versatile reagent in organic synthesis. The phenoxide allows for reactions such as etherification, while the aryl bromide moiety can participate in various cross-coupling reactions. This dual functionality is valuable in the synthesis of complex molecules, including pharmaceuticals and polymers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the precursor, 4-bromo-2,6-dimethylphenol, is provided in the table below. The properties of the potassium salt can be inferred from its structure as a salt of this phenol.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Melting Point | 74-78 °C | [1][3] |

| Appearance | White powder | [1] |

| pKa | ~10.1 | [1] |

| Solubility | Slightly soluble in water | [1] |

Experimental Protocols

Preparation of this compound

This protocol details the in situ generation of this compound from its corresponding phenol for immediate use in subsequent reactions.

Materials:

-

4-bromo-2,6-dimethylphenol

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,6-dimethylphenol (1.0 eq).

-

Add the desired anhydrous solvent.

-

While stirring, add a stoichiometric equivalent of a strong potassium base such as potassium hydroxide (1.0 eq) or potassium tert-butoxide (1.0 eq).

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the potassium salt.

-

The resulting solution of this compound is now ready for use in subsequent reactions.

Workflow for the Preparation of this compound:

Caption: Workflow for the synthesis of this compound.

Application in Williamson Ether Synthesis

This protocol describes the use of in situ generated this compound as a nucleophile in the Williamson ether synthesis to form a diaryl ether.[4][5][6][7][8]

Materials:

-

Solution of this compound (prepared as in 3.1)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) or Aryl halide with an activating group

-

Anhydrous solvent (e.g., THF, DMF)

-

Heating mantle or oil bath

-

Standard work-up and purification reagents (e.g., water, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

-

To the freshly prepared solution of this compound, add the alkyl halide (1.0-1.2 eq).

-

Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Expected Yields: Yields for Williamson ether synthesis are typically in the range of 50-95%, depending on the substrates and reaction conditions.[5]

Workflow for Williamson Ether Synthesis:

Caption: General workflow for the Williamson ether synthesis.

Application in Polymer Chemistry

This compound is a key precursor for the monomer 4-bromo-2,6-dimethylphenol, which is used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) through oxidative coupling polymerization.[9][10][11][12] PPO is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and chemical resistance.

The polymerization is typically catalyzed by a copper-amine complex.[9] The process involves the oxidative coupling of the phenolate units. While the detailed mechanism is complex and has been a subject of extensive research, a simplified representation of the polymerization initiation is the formation of a phenoxy radical.

Signaling Pathway for PPO Synthesis Initiation:

Caption: Simplified pathway for the initiation of PPO synthesis.

Safety and Handling

4-bromo-2,6-dimethylphenol, the precursor to the potassium salt, is a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized as a nucleophile in the synthesis of ethers and as a precursor to the monomer for PPO production. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to effectively and safely utilize this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-xylenol 97 2374-05-2 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of Potassium 4-bromo-2,6-xylenolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and catalyst system recommendations for various palladium-catalyzed cross-coupling reactions involving Potassium 4-bromo-2,6-xylenolate. The information is intended to serve as a starting point for reaction optimization and methodology development in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the electron-rich aromatic ring, the sterically hindering methyl groups, and the reactive bromide moiety makes it an interesting substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including Heck, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines recommended catalyst systems and detailed experimental protocols for these transformations.

General Considerations

-

Substrate Reactivity: this compound is an electron-rich and sterically hindered aryl bromide. These characteristics can influence catalyst selection and reaction conditions. Electron-donating groups can make oxidative addition more challenging, while steric hindrance around the bromine atom can affect the approach of the catalyst.

-

Catalyst System Selection: The choice of palladium precursor and, crucially, the ligand is critical for successful coupling. Bulky, electron-rich phosphine ligands are often required to promote efficient catalysis with challenging substrates like this.

-

Base and Solvent: The selection of an appropriate base and solvent system is essential to ensure high yields and minimize side reactions. The base is required to facilitate the catalytic cycle, while the solvent must be compatible with all reaction components and facilitate the desired transformation.

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and other sensitive reagents.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A Heck-type acylation reaction has been reported with the closely related 4-bromo-2,6-xylenol, providing a strong basis for a protocol with the potassium salt.

Recommended Catalyst System

| Component | Recommendation |

| Palladium Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | None specified in the literature example; a phosphine ligand such as PPh₃ could be trialed. |

| Base | Potassium carbonate (K₂CO₃) and N-methyldicyclohexylamine |

| Solvent | Not explicitly stated; a polar aprotic solvent like DMF or DMA is common. |

| Coupling Partner | Allyl alcohol |

Experimental Protocol: Heck-type Acylation

This protocol is adapted from a procedure involving 4-bromo-2,6-xylenol.

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and 4 Å molecular sieves (1 g).

-

Add N-methyldicyclohexylamine (2.0 mmol) and allyl alcohol (2.0 mmol).

-

Add potassium carbonate (1.0 mmol) and pyrrolidine (1.0 mmol).

-

Add the appropriate solvent (e.g., 5 mL of anhydrous DMF).

-

Seal the tube and heat the reaction mixture at 115 °C for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Heck Coupling

Caption: General workflow for the Heck coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For sterically hindered and electron-rich aryl bromides, specific catalyst systems are often required.

Recommended Catalyst Systems

| System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| A | Pd(PPh₃)₄ | (PPh₃) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 |

| B | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |

Experimental Protocol: Suzuki-Miyaura Coupling (System A)

-

In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

-

Seal the tube and heat the reaction mixture at 80 °C for 18-22 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an organohalide. For hindered aryl bromides, bulky electron-rich phosphine ligands are typically essential.[1]

Recommended Catalyst Systems

| System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| A | Pd₂(dba)₃ | tBu-XPhos | LiOtBu or LiHMDS | Toluene | 100-110 |

| B | Pd(OAc)₂ | RuPhos | NaOtBu | 1,4-Dioxane | 80-100 |

Experimental Protocol: Buchwald-Hartwig Amination (System A)

-

To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tBu-XPhos (0.024 mmol, 2.4 mol%), and LiOtBu (1.4 mmol).

-

Add this compound (1.0 mmol).

-

Add the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the mixture at 110 °C for 18 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with diethyl ether, filter through a plug of silica gel, and rinse with diethyl ether.

-

Concentrate the filtrate and purify the product by column chromatography.

Logical Relationship: Buchwald-Hartwig Amination Components

Caption: Key components for a successful Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. For electron-rich and sterically hindered aryl bromides, the choice of ligand and the use of a copper co-catalyst can be crucial.[2]

Recommended Catalyst Systems

| System | Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| A | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | Toluene | 25-50 |

| B | Pd(OAc)₂ | SPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 |

Experimental Protocol: Sonogashira Coupling (System A)

-

To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-20 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Cyanation

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring. Non-toxic cyanide sources like potassium hexacyanoferrate(II) are preferred.

Recommended Catalyst System

| Component | Recommendation |

| Palladium Precursor | Pd(OAc)₂ |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Cyanide Source | K₄[Fe(CN)₆] |

| Base | Na₂CO₃ |

| Solvent | DMA (N,N-Dimethylacetamide) |

| Temperature (°C) | 120-140 |

Experimental Protocol: Cyanation

-

In a pressure vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), dppf (0.06 mmol, 6 mol%), K₄[Fe(CN)₆] (0.6 mmol), and Na₂CO₃ (2.0 mmol).

-

Add anhydrous DMA (5 mL).

-

Seal the vessel and heat the reaction mixture at 130 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and reported yield ranges for the coupling of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound. Note that yields are highly substrate-dependent.

| Reaction Type | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield Range (%) |

| Heck | Pd(dba)₂ (2) | - | K₂CO₃ / N-methyldicyclohexylamine | DMF | 115 | Moderate to Good |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1) | tBu-XPhos (2.4) | LiOtBu | Toluene | 110 | 70-95 |

| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | Toluene | 25-50 | 65-95 |

| Cyanation | Pd(OAc)₂ (3) | dppf (6) | Na₂CO₃ | DMA | 130 | 60-90 |

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium 4-bromo-2,6-xylenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. These structural motifs are present in numerous pharmaceuticals, natural products, and organic materials. The cross-coupling of aryl halides with various partners is a cornerstone of modern organic synthesis for constructing these biaryl systems. Potassium 4-bromo-2,6-xylenolate, a sterically hindered aryl bromide, presents a valuable building block for introducing a 2,6-dimethylphenol moiety, which can be a key feature in pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biaryl compounds. The primary focus will be on palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Ullmann, and Heck couplings.

Cross-Coupling Strategies for Biaryl Synthesis

Several cross-coupling methodologies can be employed for the synthesis of biaryl compounds from aryl bromides like this compound. The choice of reaction is often dictated by the nature of the coupling partner, functional group tolerance, and desired reaction conditions.

-

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[1][2] It is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]

-

Ullmann Coupling: A classical method that utilizes copper catalysis to couple two aryl halides to form a symmetrical biaryl or an aryl halide with an alcohol, amine, or thiol.[3][4] Modern modifications have improved the scope and conditions of this reaction, making it a viable option for certain substrates.[5][6]

-

Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene.[7][8] While not a direct biaryl synthesis in all cases, it can be used to introduce vinyl-aryl groups that can be further elaborated. A Heck-type acylation has been reported with 4-bromo-2,6-xylenol.[9]

-

Stille Coupling: This reaction employs a palladium catalyst to couple an organohalide with an organotin compound.[10][11] While effective, the toxicity of organotin reagents is a significant drawback.[12]

-

Negishi Coupling: Involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc compound.[13][14] Organozinc reagents are highly reactive but also sensitive to air and moisture.[13]

Data Presentation

The following tables summarize representative yields for different cross-coupling reactions with aryl bromides. While specific data for this compound is limited in the literature, the provided data for analogous sterically hindered or functionalized aryl bromides serves as a useful benchmark.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [15]

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 88 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 75 |

| 4 | 5-bromotryptophan derivative | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 76 |

Table 2: Ullmann-type C-O Coupling of Phenols with Aryl Bromides [16][17]

| Entry | Phenol | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenol | 4-Bromoacetophenone | Cu-nanoparticles (10) | Cs₂CO₃ | Acetonitrile | 50-60 | High |

| 2 | 2,6-disubstituted phenol | Aryl bromide | Cu-nanoparticles (10) | Cs₂CO₃ | Acetonitrile | 50-60 | Good |

| 3 | 2,4-dimethylphenol | 4-bromotoluene | CuI / phen (cat.) | K₂CO₃ | Not specified | Not specified | - |

Table 3: Heck-type Acylation of 4-bromo-2,6-xylenol [9]

| Entry | Aryl Bromide 1 | Aryl Bromide 2 | Alkene | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |

| 1 | Methyl 4-bromobenzoate | 4-bromo-2,6-xylenol | Allyl alcohol | Pd(dba)₂ (cat.) | N-methyldicyclohexylamine, K₂CO₃ | - | Functionalized Dihydrochalcone | Moderate to Good |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura and Ullmann couplings. These are generalized procedures and may require optimization for the specific substrate, this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[15]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann-type C-O Cross-Coupling

This protocol describes a modern Ullmann-type ether synthesis.[16]

Materials:

-

This compound

-

Phenol or alcohol coupling partner

-

Copper catalyst (e.g., CuI, Cu-nanoparticles)

-

Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), if required

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the copper catalyst (5-10 mol%), the ligand (if applicable, 10-20 mol%), and the base (1.5-2.0 equiv).

-

Add the this compound (1.0 equiv) and the phenol or alcohol (1.2-1.5 equiv).

-

Add the solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with an organic solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann Reaction Mechanism (Simplified)

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Potassium 4-bromo-2,6-xylenolate in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromo-2,6-xylenolate, the potassium salt of 4-bromo-2,6-dimethylphenol, is a versatile reagent in organic synthesis. Its structure, featuring a reactive aryl bromide moiety, makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This document outlines the potential scope, limitations, and experimental protocols for the application of this compound in C-C bond formation.

While direct literature on the C-C coupling reactions of this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of aryl bromides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Scope of C-C Bond Formation Reactions

This compound can theoretically participate as an electrophilic partner in several key C-C bond-forming reactions. The presence of the electron-donating methyl groups on the aromatic ring can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, styrenes, and other conjugated systems. In this reaction, an aryl halide (like 4-bromo-2,6-xylenol) is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

-

Potential Application: Synthesis of substituted biaryls where one of the aryl rings is a 2,6-dimethylphenol moiety. This is valuable for creating building blocks for more complex molecules.

-

Reaction Scheme:

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] This reaction is highly stereoselective and is a key method for the synthesis of substituted olefins.

-